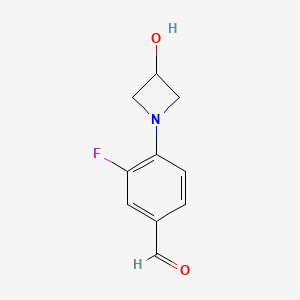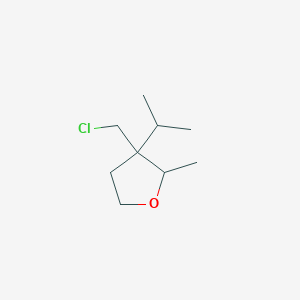
3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane is an organic compound with the molecular formula C8H15ClO. It belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a chloromethyl group, a methyl group, and an isopropyl group attached to the oxolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane can be achieved through several methods. One common approach involves the reaction of 3-(propan-2-yl)oxolane with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions. The reaction typically requires a catalyst, such as zinc chloride or aluminum chloride, to facilitate the chloromethylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form oxirane derivatives using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., zinc chloride), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with various functional groups (e.g., amines, ethers).
Oxidation: Oxirane derivatives.
Reduction: Hydroxymethyl derivatives.
科学研究应用
3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group serves as a reactive site for substitution reactions, while the oxolane ring provides stability and structural rigidity. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-3-(propan-2-yl)oxolane: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-3-(propan-2-yl)oxolane: Similar structure but lacks the chloromethyl group.
3-(Chloromethyl)-2-methyl-3-(ethyl)oxolane: Similar structure but has an ethyl group instead of an isopropyl group.
Uniqueness
3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane is unique due to the presence of both a chloromethyl group and an isopropyl group on the oxolane ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific chemical transformations and applications.
属性
分子式 |
C9H17ClO |
|---|---|
分子量 |
176.68 g/mol |
IUPAC 名称 |
3-(chloromethyl)-2-methyl-3-propan-2-yloxolane |
InChI |
InChI=1S/C9H17ClO/c1-7(2)9(6-10)4-5-11-8(9)3/h7-8H,4-6H2,1-3H3 |
InChI 键 |
PLTUEXDYNOCFOE-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CCO1)(CCl)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1H-Imidazol-4-yl)methyl]piperazine](/img/structure/B13193268.png)
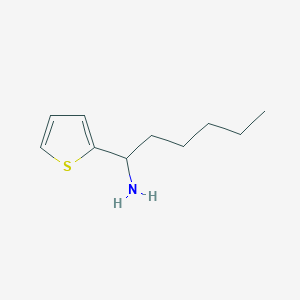

amine](/img/structure/B13193289.png)
![Methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13193296.png)
![3-{[(Benzyloxy)carbonyl]amino}-2-methylthiolane-3-carboxylic acid](/img/structure/B13193306.png)

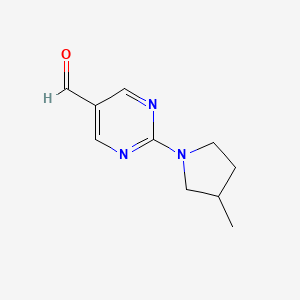
![3-[2-(Bromomethyl)butyl]furan](/img/structure/B13193319.png)
![4-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13193332.png)
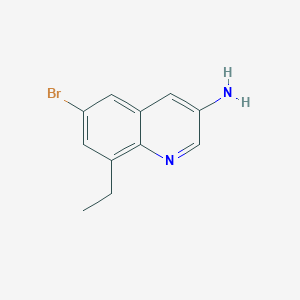
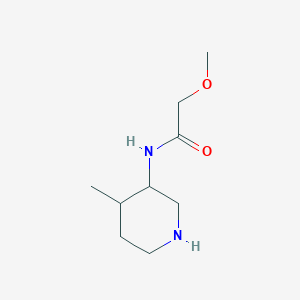
![1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13193358.png)
